molecular formula C10H14N2O2 B6294657 6-Isopropoxy-5-methylnicotinamide CAS No. 1011476-69-9

6-Isopropoxy-5-methylnicotinamide

Cat. No.: B6294657
CAS No.: 1011476-69-9
M. Wt: 194.23 g/mol
InChI Key: PKABPMVOHRTPKV-UHFFFAOYSA-N
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Description

6-Isopropoxy-5-methylnicotinamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a derivative of nicotinamide, which is a form of vitamin B3 commonly found in food and used as a dietary supplement .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. According to the available data, this compound has a molecular weight of 194.23 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Future Directions

The future directions for research on 6-Isopropoxy-5-methylnicotinamide could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in nicotinamide and its derivatives for their potential therapeutic effects, there may be opportunities for developing new drugs or treatments based on this compound .

Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-10-7(3)4-8(5-12-10)9(11)13/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKABPMVOHRTPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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